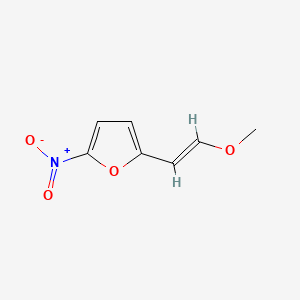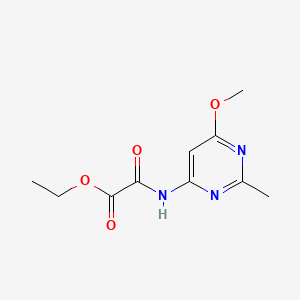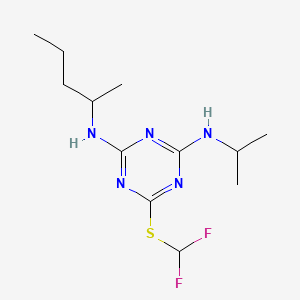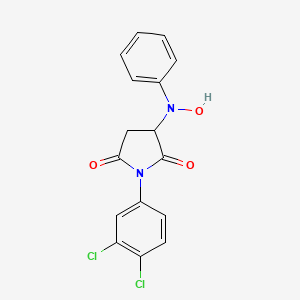![molecular formula C20H26N2O2 B14144764 [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate CAS No. 958955-61-8](/img/structure/B14144764.png)
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with a 3,5-dimethylpyrazol-1-yl group and a 3-phenylpropanoate ester group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, the preparation of similar compounds has been carried out by alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF as the reaction medium . The reaction conditions often include refluxing the reactants and subsequent purification steps such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science .
Biology and Medicine
The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal properties .
Mécanisme D'action
The mechanism by which [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can alter the conformation of the target molecule, leading to changes in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethylpyrazol-1-yl)benzimidazole
- 2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives
Uniqueness
Compared to similar compounds, [2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate stands out due to its cyclohexyl ring, which provides additional steric bulk and potential for unique interactions with molecular targets. This structural feature can enhance its binding affinity and specificity in various applications .
Propriétés
Numéro CAS |
958955-61-8 |
|---|---|
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
[2-(3,5-dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate |
InChI |
InChI=1S/C20H26N2O2/c1-15-14-16(2)22(21-15)18-10-6-7-11-19(18)24-20(23)13-12-17-8-4-3-5-9-17/h3-5,8-9,14,18-19H,6-7,10-13H2,1-2H3 |
Clé InChI |
QQKZHLKZHQGJCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2CCCCC2OC(=O)CCC3=CC=CC=C3)C |
Solubilité |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)

![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)


![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)

